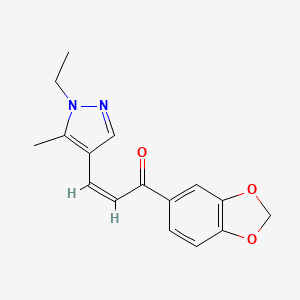![molecular formula C18H18N4O2S B4700499 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4700499.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
説明
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea, also known as DMFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMFU belongs to the class of thiadiazole derivatives and has been found to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
作用機序
The exact mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In addition, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of various cancer cell lines, which makes it a potential candidate for cancer therapy. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models, suggesting its potential use in the treatment of diabetes.
実験室実験の利点と制限
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its purity and identity can be confirmed by various analytical techniques. This compound has also been extensively studied for its pharmacological properties, which makes it a well-characterized compound for further research. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood. In addition, this compound may exhibit different pharmacological properties in different animal models, which may limit its translational potential.
将来の方向性
There are several future directions for the research on N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea. First, more studies are needed to understand the exact mechanism of action of this compound and its potential targets in various diseases. Second, more preclinical studies are needed to evaluate the safety and efficacy of this compound in various animal models. Third, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various diseases. Fourth, more studies are needed to optimize the synthesis method of this compound and to develop more potent and selective analogs of this compound for various pharmacological applications. Fifth, more studies are needed to evaluate the potential drug-drug interactions of this compound with other drugs commonly used in the treatment of various diseases. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its pharmacological properties and translational potential.
科学的研究の応用
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
特性
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-8-9-13(10-12(11)2)16-21-22-18(25-16)20-17(23)19-14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIQEMPGQFGPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4700418.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4700426.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700436.png)
![3-allyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700438.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4700440.png)
![6-fluoro-1-{[5-(4-fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4700443.png)
![2-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4700449.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4700454.png)

![3-allyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700458.png)
![1,6,7-trimethyl-8-[2-(4-methyl-1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4700480.png)
![1-[(4-chlorobenzyl)oxy]-2-methoxybenzene](/img/structure/B4700483.png)
![6-[({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4700484.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-mesitylacrylamide](/img/structure/B4700492.png)
